Ubiquitination-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ubiquitination is a versatile post-translational modification (PTM) that regulates diverse fundamental features of protein substrates, including stability, activity, and localization . It involves the covalent attachment of ubiquitin (Ub), a small and highly conserved 76-residue protein in eukaryotes, to its substrate protein . This process is regulated in a cascade order of E1 Ub-activating enzymes, E2 Ub-conjugating enzymes, and E3 Ub ligases .

Synthesis Analysis

Ubiquitination is catalyzed by a three-enzyme cascade resulting in the conjugation of the C-terminal carboxylate of ubiquitin (Ub) to the ε-amino group of a lysine residue in the acceptor protein via an isopeptide bond . These conjugates that are made enzymatically in cells cannot be easily obtained in large amounts and high homogeneity by employing such strategies . Therefore, chemical and semisynthetic approaches have emerged to prepare different ubiquitinated proteins .Molecular Structure Analysis

Ubiquitin is a small, highly compact globular protein, with the exception of its unrestrained and flexible C-terminal tail . To achieve high cellular Ub concentrations, 4 different genes (UBB, UBC, RPS27, and UBA52) encode Ub in mammals .Chemical Reactions Analysis

Ubiquitination is orchestrated by a series of three enzymes: Ub-activating enzyme (E1), Ub-conjugating enzyme (E2), and ubiquitin ligase (E3) . The first step of ubiquitination is an ATP-dependent reaction catalyzed by E1 generating a thioester linkage between Ub’s C-terminus and E1’s active site cysteine . The Ub moiety is then transferred to an E2 through a transthiolation reaction from the charged E1 .Physical And Chemical Properties Analysis

Ubiquitination affects proteins in many ways: it can mark them for degradation via the proteasome, alter their cellular location, affect their activity, and promote or prevent protein interactions .Wissenschaftliche Forschungsanwendungen

Proteasome-Independent Functions in Signaling and Endocytosis

Ubiquitination, beyond its well-known role in proteasome-dependent degradation, plays significant roles in signaling and endocytosis. Ubiquitin, a 76–amino acid polypeptide, is involved in various cellular processes such as cell division, differentiation, signal transduction, and protein trafficking. Importantly, aberrations in the ubiquitination system have been linked to diseases like malignancies, neurodegenerative disorders, and inflammatory immune response pathologies (Mukhopadhyay & Riezman, 2007).

Regulation of Immune Responses

Ubiquitination has emerged as a crucial mechanism in regulating signal transduction across various biological processes, including immune functions. It influences innate immune responses, dendritic cell maturation, and adaptive immune responses. The regulation of T cell development, activation, and differentiation through ubiquitination maintains efficient immune responses and immunological tolerance to self-tissues. Dysregulated ubiquitination events are associated with autoimmune and inflammatory diseases (Hu & Sun, 2016).

Role in Disease Pathogenesis and Treatment

Ubiquitination is vital for numerous physiological processes, including cell survival, innate and adaptive immunity. Understanding the molecular action of ubiquitin in signaling pathways and its alterations leading to various diseases can be instrumental for new therapeutic approaches. This includes treatments for cancer, metabolic syndromes, neurodegenerative diseases, autoimmunity, inflammatory disorders, infections, and muscle dystrophies (Popovic, Vučić, & Dikič, 2014).

Computational Models for Identifying Ubiquitination Sites

Computational methods have been instrumental in identifying potential ubiquitination sites. These methods are critical in understanding ubiquitination processes and their association with diseases like cancer and cardiovascular disorders. Computational strategies have become a significant part of research for identifying ubiquitination sites, providing insights into the roles and mechanisms of ubiquitination in various biological processes (Wang & Zhang, 2019).

Ubiquitin Signaling in Autophagy

Ubiquitination controls multiple steps in autophagy, a major degradation pathway within cells. It serves as a selective label on protein aggregates and dysfunctional organelles, promoting their degradation through autophagy. The modification of autophagy regulatory components by ubiquitin is crucial in regulating autophagy flux and is linked to the development of human diseases (Grumati & Dikič, 2017).

Ubiquitin's Role in the Immune System

Ubiquitination significantly impacts the regulation of both innate and adaptive immune responses. It plays a crucial role in the development of the immune system and ensures the proper functioning of different immune cell types. This modification process is integral to host defense mechanisms and maintaining self-tolerance (Zinngrebe, Montinaro, Peltzer, & Walczak, 2013).

Wirkmechanismus

Ubiquitination plays a crucial role in controlling various biological processes such as translation, DNA repair, and immune response . The 76-amino acid ubiquitin is covalently conjugated to lysine (K) residues of target proteins catalyzed by ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligating (E3) enzymes .

Safety and Hazards

Zukünftige Richtungen

With advances in chemical biology tools, computational methodologies, and mass spectrometry, protein ubiquitination sites and their Ub chain architecture have been extensively revealed . The obtained information on protein ubiquitination helps to crack the molecular mechanism of ubiquitination in numerous pathologies . This holds great potential for further therapeutic interventions in immune-related diseases .

Eigenschaften

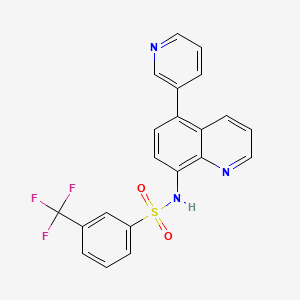

IUPAC Name |

N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHSEYQQWBBPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)

![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)

![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)